Sulfentrazone is a pre-emergence herbicide belonging to the phenyl triazolinone family. [, ] It is commonly used to control a wide range of broadleaf and grassy weeds in various crops, including soybeans, sugarcane, and eucalyptus. [, , , ] Sulfentrazone is particularly valuable in weed management programs targeting glyphosate- and acetolactate synthase (ALS) inhibitor-resistant weeds. []
Sulfentrazone-desmethyl, with the Chemical Abstracts Service number 134391-02-9, is a significant metabolite of sulfentrazone, a herbicide widely used in agriculture. The compound's molecular formula is , and it has a molecular weight of 373.16 g/mol. Sulfentrazone-desmethyl is classified as a sulfonamide derivative and is primarily recognized for its role in the metabolic pathway of sulfentrazone, where it contributes to the herbicide's efficacy and environmental behavior .
The synthesis of sulfentrazone-desmethyl typically involves the metabolic conversion of sulfentrazone itself. This process can occur through various biochemical pathways in plants and soil microorganisms, leading to the formation of desmethyl derivatives. The principal method of synthesis includes:
InChI=1S/C10H8Cl2F2N4O3S/c1-22(20,21)16-7-3-8(6(12)2-5(7)11)18-10(19)17(4-15-18)9(13)14/h2-4,9,16H,1H3
The structure features a sulfonamide functional group, dichloro and difluoromethyl substituents on a triazole ring, which are crucial for its biological activity .
Sulfentrazone-desmethyl participates in various chemical reactions primarily as a product of the degradation of sulfentrazone. Key reactions include:
These reactions underscore the compound's role in environmental persistence and its potential impact on soil health .
Sulfentrazone functions as a pre-emergence herbicide by inhibiting specific biochemical pathways in target plants. The mechanism involves:
These properties indicate that sulfentrazone-desmethyl is relatively volatile and has low bioaccumulation potential due to its high solubility in water .
Sulfentrazone-desmethyl is primarily utilized in scientific research related to:
Additionally, it serves as a reference standard for analytical laboratories involved in pesticide residue analysis .
Sulfentrazone-desmethyl (C${10}$H${9}$F${3}$N${4}$O${2}$S) originates primarily from the metabolic processing of the parent herbicide sulfentrazone (C${11}$H${10}$ClF${3}$N${4}$O${3}$S) in plant systems. This transformation represents a critical detoxification pathway in certain tolerant soybean cultivars (Glycine max), where rapid oxidative metabolism confers resistance to sulfentrazone's phytotoxic effects. Research demonstrates that tolerant cultivars like Centennial and Hartz 5164 exhibit metabolic rates up to 20 times faster than sensitive varieties, efficiently converting the parent compound to the demethylated derivative [3].
The metabolic sequence initiates with the enzymatic oxidation of the triazolinone ring's 3-methyl group. This reaction proceeds via hydroxylation, forming an unstable hydroxymethyl intermediate that subsequently undergoes oxidation to yield sulfentrazone-desmethyl (Figure 1). Analytical studies using $^{14}$C-labeled sulfentrazone confirmed that within 24 hours of treatment, tolerant soybean cultivars metabolize over 95% of the parent compound, with sulfentrazone-desmethyl constituting the primary initial metabolite—representing approximately 65-70% of the extracted radioactivity. Only 4.7-4.9% of the active parent sulfentrazone remains in the foliage after this period [3].
Comparative studies across soybean genotypes reveal a strong correlation between demethylation capacity and phenotypic tolerance. Sensitive cultivars like Ransom and Hutcheson exhibit significantly reduced metabolic rates, retaining higher concentrations of the phytotoxic parent compound. This metabolic bottleneck results in pronounced accumulation of protoporphyrin IX (Proto IX), the immediate precursor to chlorophyll and heme biosynthesis. Proto IX accumulation occurs due to the inhibition of protoporphyrinogen oxidase (Protox) by sulfentrazone, triggering light-dependent peroxidative stress and cellular damage. Crucially, while both tolerant and sensitive cultivars exhibit similar initial Protox inhibition and Proto IX accumulation, tolerant cultivars mitigate damage through rapid metabolic detoxification, underscoring the detoxification role of demethylation [3].
Table 1: Metabolic Capacity of Soybean Cultivars Exposed to Sulfentrazone
Cultivar | Tolerance Classification | % Parent Compound Remaining (24h) | Dominant Metabolite | Height Reduction (%) |
---|---|---|---|---|
Centennial | Tolerant | 4.9% | Sulfentrazone-desmethyl | 0% |
Hartz 5164 | Tolerant | <5% (estimated) | Sulfentrazone-desmethyl | 0% |
Hutcheson | Sensitive | 4.7%* | Sulfentrazone-desmethyl | 41% |
Ransom | Sensitive | >50% (estimated) | Parent Compound | 38% |
Cobb | Sensitive | >50% (estimated) | Parent Compound | 58% |
Note: Hutcheson rapidly forms the desmethyl metabolite but remains sensitive due to reduced tolerance to oxidative stress despite metabolic conversion [3].
The demethylation of sulfentrazone extends beyond plant metabolism into environmental compartments, primarily mediated by microbial enzymes in soil and aquatic systems. This process constitutes a key detoxification pathway influencing the environmental persistence and mobility of sulfentrazone residues. The transformation mechanism involves oxidative cleavage of the methyl group (-CH$_{3}$) attached to the triazolinone ring, yielding sulfentrazone-desmethyl and formaldehyde (HCHO) as a co-product.
In aerobic soils, the reaction is predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) produced by diverse bacterial and fungal populations. These heme-thiolate enzymes utilize molecular oxygen (O$_{2}$) and reducing equivalents (typically NAD(P)H) to hydroxylate the methyl group. The reaction proceeds according to the general stoichiometry:
Sulfentrazone + O${2}$ + NADPH + H$^{+}$ → Hydroxymethyl-sulfentrazone + NADP$^{+}$ + H${2}$O Hydroxymethyl-sulfentrazone → Sulfentrazone-desmethyl + HCHO
The hydroxymethyl intermediate is rarely observed due to its rapid spontaneous decomposition. Under anaerobic conditions, particularly in water-saturated soils or sediments, alternative cobalt-dependent dehalogenase enzymes facilitate reductive demethylation. These enzymes, such as those identified in Sporomusa sphaeroides, utilize corrinoid cofactors (e.g., vitamin B${12}$ derivatives) and electron donors (e.g., H${2}$ or organic acids) to catalyze methyl group removal, potentially via methyl transfer mechanisms rather than oxidation [4].
The reaction kinetics of enzymatic demethylation vary significantly across environmental matrices. Key factors modulating reaction rates include:
Table 2: Environmental Parameters Influencing Sulfentrazone Demethylation
Parameter | Optimal Range (Aerobic) | Optimal Range (Anaerobic) | Impact on Demethylation Rate |
---|---|---|---|
Organic Carbon (%) | 2.0 - 5.0 | 1.5 - 4.0 | Positive correlation; enhances microbial biomass/activity |
Redox Potential (mV) | > +300 | < -100 | Aerobic: High rates; Anaerobic: Low rates |
pH | 6.5 - 7.5 | 6.0 - 7.0 | Sharp decline outside range; enzyme denaturation/cofactor limitation |
Temperature (°C) | 25 - 30 | 30 - 35 | Q$_{10}$ ≈ 2.0 (doubling of rate per 10°C increase) |
Moisture (% WHC) | 60 - 80% | Saturated | Aerobic: Optimal moisture; Anaerobic: Requires saturation |
Advanced molecular techniques, including metaproteomic analyses, have identified specific enzyme classes involved. Aerobic soils show enrichment of CYP153 family oxygenases, while anaerobic sediments express high levels of cobalt-dependent methyltransferases (e.g., those in the reductive dehalogenase complex). The kinetic parameters of these enzymes vary considerably, with aerobic CYPs typically exhibiting higher catalytic efficiency (K${cat}$/K${m}$ ≈ 10$^{3}$ M$^{-1}$s$^{-1}$) than anaerobic corrinoid-dependent enzymes (K${cat}$/K${m}$ ≈ 10$^{1}$-10$^{2}$ M$^{-1}$s$^{-1}$), aligning with observed half-life differences [1] [4].
Microbial communities constitute the primary drivers of sulfentrazone-desmethyl formation in non-plant environments, performing complex biotransformation networks that determine the environmental fate of sulfentrazone. These communities exhibit functional redundancy but display specialized consortia that partition metabolic tasks based on redox gradients, nutrient availability, and community interactions.
The biotransformation pathway typically involves a multi-step consortium-based process:
Community structure analysis via 16S rRNA gene sequencing reveals that bacterial phyla dominate transformation consortia. Proteobacteria (particularly Alpha- and Gamma-proteobacteria) account for 60-75% of taxa in aerobic sulfentrazone-degrading communities, while Firmicutes (e.g., Sporomusa, Desulfotomaculum) and Deltaproteobacteria prevail in anaerobic systems. Fungal participation (notably Phanerochaete and Trichoderma species) appears significant in lignin-rich soils, where extracellular lignolytic enzymes (laccases, peroxidases) may facilitate non-specific oxidation of sulfentrazone, indirectly supporting bacterial demethylation [1].
The functional dynamics within these consortia involve complex chemical mediation:
Table 3: Microbial Functional Groups in Sulfentrazone Desmethylation
Functional Group | Key Genera | Primary Enzymatic Mechanism | Environmental Niche | Transformation Step |
---|---|---|---|---|
Aerobic Primary Transformers | Pseudomonas, Rhodococcus | Cytochrome P450 monooxygenases | Surface soils, oxic zones | Initial O-demethylation |
Anaerobic Primary Transformers | Sporomusa, Desulfovibrio | Corrinoid-dependent methyltransferases | Waterlogged soils, sediments | Reductive demethylation |
Formaldehyde Utilizers | Methylobacterium, Paracoccus | Serine pathway, RuMP pathway | Ubiquitous | HCHO assimilation |
Ring Cleavage Specialists | Arthrobacter, Sphingomonas | Dioxygenases, monooxygenases | Mature consortia | Triazolinone ring degradation |
Syntrophic Partners | Methanosarcina (archaea), Nitrosomonas | Formaldehyde dehydrogenase, ammonia monooxygenase | Anaerobic microsites, interfaces | Byproduct consumption |
Consortium stability significantly influences transformation efficiency. Experiments with defined co-cultures demonstrate that Pseudomonas putida (demethylation specialist) and Methylobacterium extorquens (formaldehyde consumer) maintain stable sulfentrazone degradation over 20 generations, whereas P. putida alone experiences metabolic inhibition by formaldehyde accumulation after 5-7 days. Similarly, anaerobic consortia require syntrophic partners like Desulfovibrio aminophilus, which facilitates hydrolytic steps necessary for further degradation of sulfentrazone-desmethyl. This cross-feeding interdependence explains why pure cultures achieve only partial transformation (stopping at sulfentrazone-desmethyl), while diverse communities achieve near-complete mineralization [1] [4].
The spatial organization of these consortia—particularly within soil aggregates or biofilm matrices—creates redox and pH gradients that simultaneously support aerobic and anaerobic processes. Microelectrode profiling reveals anoxic microniches within otherwise aerobic aggregates where reductive demethylation proceeds, illustrating how microenvironmental conditions modulate community function and sulfentrazone-desmethyl formation rates [1].
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